Fmoc-Phenylalaninol

Vue d'ensemble

Description

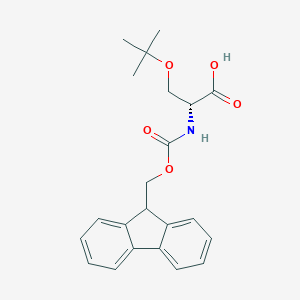

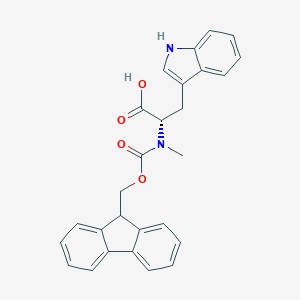

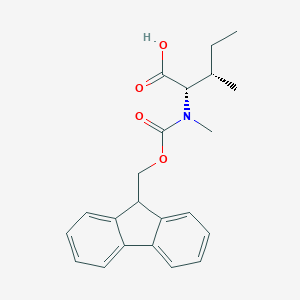

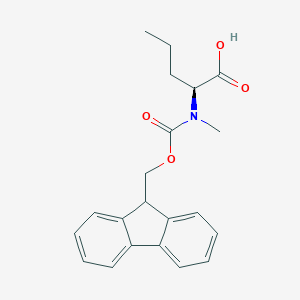

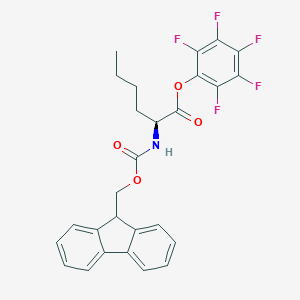

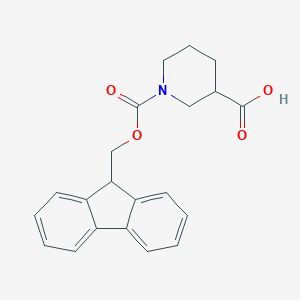

Fmoc-Phenylalaninol, also known as N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine or Fmoc-L-phenylalanine, is a compound with the empirical formula C24H21NO4 . It has a molecular weight of 387.43 .

Synthesis Analysis

Fmoc-Phenylalaninol can be synthesized using various methods. For instance, it can be synthesized as part of a library of Fmoc-based dipeptides . The synthesis process involves the use of Fmoc-protected dipeptides and amino acids .Molecular Structure Analysis

The molecular structure of Fmoc-Phenylalaninol is characterized by the presence of a β-sheet structure, which is interlocked by π–π stacking of the Fmoc groups . This structure results in the formation of entangled nanofibrous morphologies .Chemical Reactions Analysis

Fmoc-Phenylalaninol is used in chemical peptide synthesis . The Fmoc group is rapidly removed by some primary substances like ethanolamine . The compound is also involved in C-H Activation and Peptide Synthesis .Physical And Chemical Properties Analysis

Fmoc-Phenylalaninol exhibits certain physical properties such as optical activity . It also shows a shear-thinning property and transitions from a gel to liquid-like materials by shear stress . The compound forms a stiffer hydrogel at pH 7.4 compared to pH 8.5 .Applications De Recherche Scientifique

Antibacterial Activity

Fmoc-Phenylalaninol, also known as Fmoc-phenylalanine (Fmoc-F), has been found to display antibacterial activity against a variety of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . It reduces the bacterial load both in vitro and in skin wound infections of mice . The antibacterial activity of Fmoc-F is predominantly due to its release from the hydrogel .

Antimicrobial Agent

Fmoc-F has been proposed for use in several biomedical applications due to its antimicrobial properties . This study opens up new avenues to enhance the repertoire of Fmoc-conjugated amino acids (Fmoc-AA) to act as antimicrobial agents and improve their structure–activity relationship .

Anti-Biofilm Activity

Fmoc-F has been found to inhibit biofilm formation in Staphylococcus aureus and Pseudomonas aeruginosa . It not only inhibits the biofilm formation but also eradicates the already formed biofilms over the surface . Fmoc-F coated glass surface resists S. aureus and P. aeruginosa biofilm formation and attachment .

Treatment of Biofilm Associated Infections

Fmoc-F treatment in combination with vancomycin and ampicillin synergistically inhibits biofilm formation . This demonstrates the potential application of Fmoc-F and other Fmoc-AA molecules individually as well as in combination as anti-biofilm coating material for treating biofilm associated infections .

Role of pH Modulators

Studies have highlighted the role of pH modulators in affecting various parameters such as the ability to alter the zeta potential of the nanofibrils, improve their bactericidal action, reduce the amyloidic characters, shift the lattice packing from amorphous to crystalline, and introduce fluorescence and thermoreversibility .

Scaffold for Tissue Engineering

The remarkable mechanical rigidity of Fmoc-Phenylalaninol hydrogel, the direct correlation between rheological properties and peptide concentration, and its capability to support Chinese Hamster Ovarian (CHO) cell adhesion led authors to suggest Fmoc-Phenylalaninol as a promising, tunable, and versatile scaffold for tissue engineering .

Safety and Hazards

Orientations Futures

Fmoc-Phenylalaninol and other Fmoc-amino acids have potential applications in various biomedical fields . They can be used as antimicrobial agents and can improve their structure–activity relationship . The study of Fmoc-Phenylalaninol can open up new avenues to enhance the repertoire of Fmoc-amino acids .

Mécanisme D'action

Target of Action

Fmoc-Phenylalaninol, also known as Fmoc-phenylalanine, primarily targets a variety of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . It has been discovered to have antimicrobial properties specific to these bacteria .

Mode of Action

Fmoc-Phenylalaninol interacts with its bacterial targets in a concentration-dependent manner. At low concentrations, it inhibits bacterial growth by entering the cell and reducing the glutathione levels . At higher concentrations, fmoc-phenylalaninol triggers oxidative and osmotic stress and alters the membrane permeabilization and integrity, which kills gram-positive bacteria .

Biochemical Pathways

The antibacterial activity of Fmoc-Phenylalaninol is predominantly due to its release from the hydrogel . It shows surfactant-like properties with critical micelle concentration nearly equivalent to its minimum bactericidal concentration . Some Fmoc-conjugated amino acids have also shown antibacterial effects that are linearly correlated with their surfactant properties .

Pharmacokinetics

It’s known that the compound can be induced to form a hydrogel by either lowering the ph of an aqueous solution or by the addition of water to a solution of fmoc-phenylalaninol in a solvent such as dmso .

Result of Action

The molecular and cellular effects of Fmoc-Phenylalaninol’s action include the reduction of bacterial load both in vitro and in the skin wound infections of mice . It reduces the extracellular matrix (ECM) components such as proteins, carbohydrates, and eDNA in the biofilm and affects its stability via direct interactions with ECM components and/or indirectly through reducing bacterial cell population .

Action Environment

The action of Fmoc-Phenylalaninol is influenced by environmental factors. For instance, the final pH of the gels is the principal determinant of the mechanical properties independently of the method of gel formation . Additionally, Fmoc-Phenylalaninol coated glass surface resists S. aureus and P. aeruginosa biofilm formation and attachment, when biofilm is grown over the surface .

Propriétés

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO3/c26-15-18(14-17-8-2-1-3-9-17)25-24(27)28-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23,26H,14-16H2,(H,25,27)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJGBJASOHDROCR-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427135 | |

| Record name | Fmoc-Phenylalaninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Phenylalaninol | |

CAS RN |

129397-83-7 | |

| Record name | Fmoc-Phenylalaninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

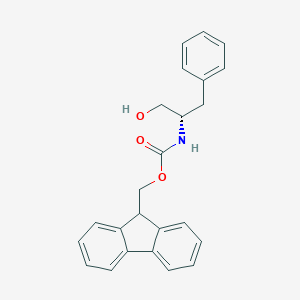

Q1: What is the role of Fmoc-Phenylalaninol in peptide synthesis, as highlighted by the research?

A1: Fmoc-Phenylalaninol is a specifically protected amino alcohol derivative used as a building block in solid-phase peptide synthesis []. The "Fmoc" group serves as a temporary protecting group for the amine, allowing for controlled addition of amino acids during synthesis. The "Phenylalaninol" portion provides the phenylalanine amino acid residue but with a terminal alcohol (-OH) group instead of a carboxylic acid (-COOH). This difference is crucial when synthesizing peptide alcohols, which are peptides with a terminal alcohol group instead of a carboxylic acid.

Q2: How is Fmoc-Phenylalaninol utilized in the synthesis process described in the paper?

A2: The research describes a method where Fmoc-Phenylalaninol, along with other Fmoc-protected amino alcohols, are anchored onto amine-resins using dihydropyran-2-carboxylic acid as a linker []. This anchoring allows for the stepwise addition of other amino acids, ultimately building the desired peptide sequence. The Fmoc protecting group is removed before each coupling step and the final peptide alcohol is cleaved from the resin while preserving the terminal alcohol functionality.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.